molecular formula C23H22ClN3O2 B381183 1-[5-(2-CHLORO-7-ETHOXYQUINOLIN-3-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE

1-[5-(2-CHLORO-7-ETHOXYQUINOLIN-3-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE

Cat. No.: B381183
M. Wt: 407.9g/mol
InChI Key: PJUCDLPDUGTYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(2-CHLORO-7-ETHOXYQUINOLIN-3-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a pyrazole ring fused with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-CHLORO-7-ETHOXYQUINOLIN-3-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE typically involves multi-step reactions. One common method includes the condensation of 2-chloro-7-ethoxyquinoline with 1-acetyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-CHLORO-7-ETHOXYQUINOLIN-3-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe for intracellular ion measurements.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[5-(2-CHLORO-7-ETHOXYQUINOLIN-3-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-acetyl-3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
  • 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline

Uniqueness

The presence of the ethoxy group in the quinoline ring, along with the acetyl and methylphenyl groups in the pyrazole ring, enhances its versatility in various chemical reactions and biological activities .

Properties

Molecular Formula

C23H22ClN3O2

Molecular Weight

407.9g/mol

IUPAC Name

1-[3-(2-chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C23H22ClN3O2/c1-4-29-18-10-9-17-11-19(23(24)25-20(17)12-18)22-13-21(26-27(22)15(3)28)16-7-5-14(2)6-8-16/h5-12,22H,4,13H2,1-3H3

InChI Key

PJUCDLPDUGTYOY-UHFFFAOYSA-N

SMILES

CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C)C4=CC=C(C=C4)C)Cl

Canonical SMILES

CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C)C4=CC=C(C=C4)C)Cl

Origin of Product

United States

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